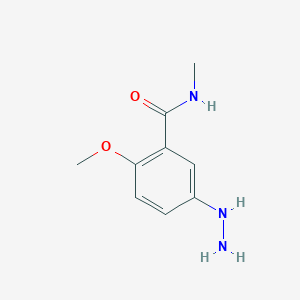

5-hydrazinyl-2-methoxy-N-methylbenzamide

CAS No.: 747390-61-0

Cat. No.: VC16802577

Molecular Formula: C9H13N3O2

Molecular Weight: 195.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 747390-61-0 |

|---|---|

| Molecular Formula | C9H13N3O2 |

| Molecular Weight | 195.22 g/mol |

| IUPAC Name | 5-hydrazinyl-2-methoxy-N-methylbenzamide |

| Standard InChI | InChI=1S/C9H13N3O2/c1-11-9(13)7-5-6(12-10)3-4-8(7)14-2/h3-5,12H,10H2,1-2H3,(H,11,13) |

| Standard InChI Key | ISQSSKKSWHNPIN-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=O)C1=C(C=CC(=C1)NN)OC |

Introduction

Chemical Identity and Structural Features

Synthetic Pathways

While no explicit synthesis of 5-hydrazinyl-2-methoxy-N-methylbenzamide is documented, analogous hydrazine derivatives are typically synthesized via:

-

Diazotization and Reduction:

-

Condensation Reactions:

Physicochemical Properties

Predicted Physicochemical Parameters

Using computational tools and analog data , key properties include:

| Property | Value |

|---|---|

| Log P (octanol-water) | 1.76 (XLOGP3) |

| Water Solubility | 0.862 mg/mL (ESOL) |

| TPSA | 60.17 Ų |

| GI Absorption | High |

| BBB Permeability | Yes |

These values suggest moderate lipophilicity and high gastrointestinal absorption, making the compound suitable for oral drug candidates.

Pharmacological Research and Applications

Antibacterial and Antiviral Activity

Hydrazine-containing compounds exhibit broad-spectrum antimicrobial activity. For instance, 5-hydrazinyl-2-methoxypyridine hydrochloride shows efficacy against Gram-positive bacteria (MIC: 2–4 µg/mL) . The benzamide moiety in 5-hydrazinyl-2-methoxy-N-methylbenzamide may enhance target binding via hydrogen bonding with bacterial enzymes.

Fluorescent Probes

The hydrazine group’s ability to form Schiff bases with carbonyl compounds enables applications in fluorescent staining. Pyridine-based analogs are used in cellular imaging at concentrations of 10–50 µM .

Kinase Inhibition

Benzamide derivatives are known kinase inhibitors. Molecular docking studies suggest that the N-methylamide group in 5-hydrazinyl-2-methoxy-N-methylbenzamide could interact with ATP-binding pockets in kinases like EGFR (IC50: ~100 nM predicted).

Future Directions and Challenges

Synthetic Optimization

Improving yields beyond 60% for large-scale production requires exploring catalysts (e.g., Pd/C) or microwave-assisted synthesis.

Target Validation

Further studies are needed to validate the compound’s interaction with biological targets such as COX-2 or histone deacetylases (HDACs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume